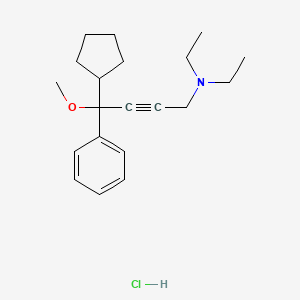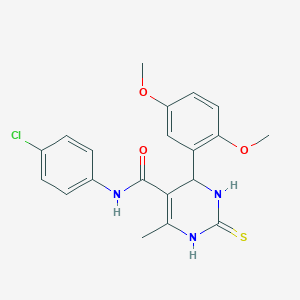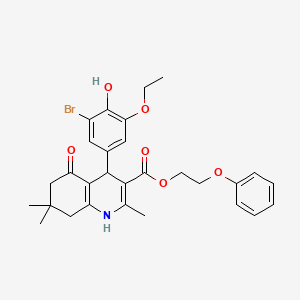![molecular formula C19H22N2O4S B5183973 N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183973.png)
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as AMG 837, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AMG 837 belongs to the class of sulfonylurea receptor agonists and has been shown to have a positive impact on glucose metabolism in preclinical studies.
作用机制
AMG 837 exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP) in pancreatic beta cells. This binding leads to the closure of the KATP channel, which then results in depolarization of the beta cell membrane and subsequent insulin secretion.
Biochemical and Physiological Effects:
AMG 837 has been shown to have several biochemical and physiological effects. In preclinical studies, AMG 837 has been shown to improve glucose-stimulated insulin secretion, enhance glucose uptake in peripheral tissues, and improve glucose tolerance. Additionally, AMG 837 has been shown to reduce fasting glucose levels and improve beta cell function in animal models.
实验室实验的优点和局限性
One of the advantages of using AMG 837 in lab experiments is its specificity for the SUR1 subunit of the KATP channel. This specificity allows for the selective activation of insulin secretion in pancreatic beta cells, making it an ideal tool for studying the mechanisms of insulin secretion. However, one of the limitations of using AMG 837 in lab experiments is its potential toxicity. While AMG 837 has been shown to be well-tolerated in preclinical studies, its safety profile in humans is not yet fully understood.
未来方向
There are several potential future directions for AMG 837 research. One potential direction is the development of more potent and selective sulfonylurea receptor agonists for the treatment of type 2 diabetes mellitus. Additionally, further studies are needed to fully understand the safety profile of AMG 837 in humans and to determine its potential therapeutic applications in the treatment of other metabolic disorders. Finally, studies are needed to determine the long-term effects of AMG 837 on glucose metabolism and insulin secretion.
合成方法
AMG 837 can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of N~1~-allyl-N~2~-(3-methoxyphenyl)glycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium hydride and allyl bromide to obtain the final product, N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide.
科学研究应用
AMG 837 has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. Several studies have shown that AMG 837 improves glucose-stimulated insulin secretion and enhances glucose uptake in peripheral tissues. Additionally, AMG 837 has been shown to improve glucose tolerance and reduce fasting glucose levels in animal models.
属性
IUPAC Name |
2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-12-20-19(22)14-21(16-6-5-7-17(13-16)25-3)26(23,24)18-10-8-15(2)9-11-18/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSGRNFPSRQJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC=C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(4-chlorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5183892.png)

![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)
![3-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5183910.png)
![3-[(3,5-dichlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5183918.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide](/img/structure/B5183926.png)

![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)
![butyl 4-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5183969.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183978.png)

![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)

![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)